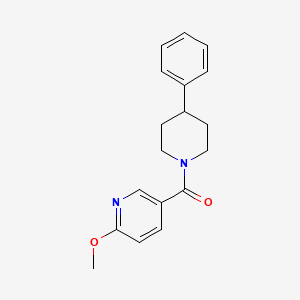
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been extensively used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been used to study the role of this receptor in various biological processes.
Wirkmechanismus
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can modulate the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects and can modulate the immune response. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects and can protect against oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its selectivity for the NMDA receptor, which allows for specific modulation of this receptor. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the delivery of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide to the brain could enhance its effectiveness in experimental models.
Synthesemethoden
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-1-(2-pyrrolidin-1-ylphenyl)ethanone with cyclopropanecarboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of the NMDA receptor in various biological processes. It has been used to investigate the role of the NMDA receptor in learning and memory, pain perception, and addiction. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been used to study the neuroprotective effects of NMDA receptor antagonists in various neurological disorders, such as stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-7-8-11)15-12-5-1-2-6-13(12)16-9-3-4-10-16/h1-2,5-6,11H,3-4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPWJYKLXNYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

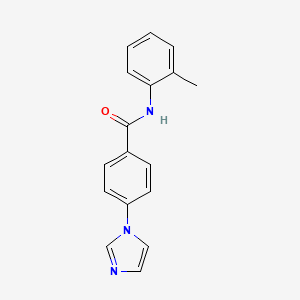
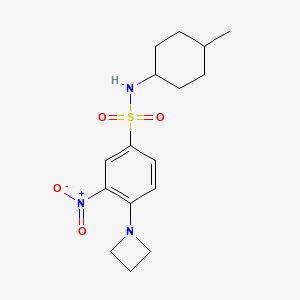
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
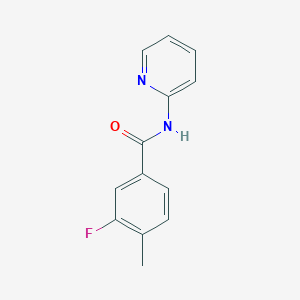
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
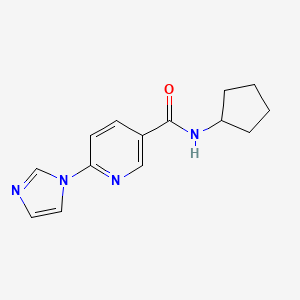
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
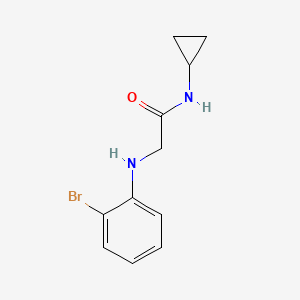
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
